molecular formula C26H22N2O2S B15016161 O-[3-(naphthalen-1-ylcarbamoyl)phenyl] (2,3-dimethylphenyl)carbamothioate

O-[3-(naphthalen-1-ylcarbamoyl)phenyl] (2,3-dimethylphenyl)carbamothioate

Cat. No.: B15016161
M. Wt: 426.5 g/mol
InChI Key: OGMCGXWLHVOXNL-UHFFFAOYSA-N
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Description

3-{[(2,3-DIMETHYLPHENYL)CARBAMOTHIOYL]OXY}-N-(NAPHTHALEN-1-YL)BENZAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzamide core with additional functional groups that contribute to its reactivity and versatility in chemical synthesis and research.

Preparation Methods

The synthesis of 3-{[(2,3-DIMETHYLPHENYL)CARBAMOTHIOYL]OXY}-N-(NAPHTHALEN-1-YL)BENZAMIDE typically involves the reaction of 2,3-dimethylphenyl isothiocyanate with naphthalen-1-amine in the presence of a suitable solvent such as acetone. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity of the final product . Industrial production methods may involve scaling up this reaction with optimized parameters to achieve efficient and cost-effective synthesis.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-{[(2,3-DIMETHYLPHENYL)CARBAMOTHIOYL]OXY}-N-(NAPHTHALEN-1-YL)BENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-{[(2,3-DIMETHYLPHENYL)CARBAMOTHIOYL]OXY}-N-(NAPHTHALEN-1-YL)BENZAMIDE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 3-{[(2,3-DIMETHYLPHENYL)CARBAMOTHIOYL]OXY}-N-(NAPHTHALEN-1-YL)BENZAMIDE include:

Properties

Molecular Formula

C26H22N2O2S

Molecular Weight

426.5 g/mol

IUPAC Name

O-[3-(naphthalen-1-ylcarbamoyl)phenyl] N-(2,3-dimethylphenyl)carbamothioate

InChI

InChI=1S/C26H22N2O2S/c1-17-8-5-14-23(18(17)2)28-26(31)30-21-12-6-11-20(16-21)25(29)27-24-15-7-10-19-9-3-4-13-22(19)24/h3-16H,1-2H3,(H,27,29)(H,28,31)

InChI Key

OGMCGXWLHVOXNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)OC2=CC=CC(=C2)C(=O)NC3=CC=CC4=CC=CC=C43)C

Origin of Product

United States

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